
KCa2 channel modulator 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KCa2 channel modulator 2, also known as compound 2q, is a potent subtype-selective positive modulator of small conductance calcium-activated potassium channels (KCa2 channels). These channels play a crucial role in regulating neuronal excitability and synaptic plasticity. This compound exhibits similar potency on the rat KCa2.2a and human KCa2.3 channel subtypes, with effective concentration values (EC50) of 0.64 μM and 0.60 μM, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KCa2 channel modulator 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
KCa2 channel modulator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学的研究の応用
KCa2 channel modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of KCa2 channels and their role in various chemical processes.
Biology: Investigated for its effects on neuronal excitability, synaptic plasticity, and other cellular functions.
Medicine: Explored for potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting KCa2 channels
作用機序
KCa2 channel modulator 2 exerts its effects by selectively modulating the activity of KCa2 channels. The compound binds to specific sites on the channel, causing conformational changes that enhance or inhibit channel activity. This modulation affects the flow of potassium ions across the cell membrane, influencing neuronal excitability and other cellular processes. The molecular targets include the KCa2.2 and KCa2.3 channel subtypes, and the pathways involved are related to calcium signaling and membrane potential regulation .
類似化合物との比較
Similar Compounds
CyPPA: A positive modulator of KCa2 channels with similar effects but different potency and selectivity.
NS309: Another positive modulator that activates both KCa2 and KCa3.1 channels.
SKA-31: A compound that activates KCa2 channels and has been studied for its cardiovascular effects
Uniqueness
KCa2 channel modulator 2 is unique in its high potency and selectivity for the KCa2.2 and KCa2.3 channel subtypes. Its specific binding and modulation properties make it a valuable tool for studying the physiological and pharmacological roles of these channels. Additionally, its potential therapeutic applications in treating neurological and cardiovascular diseases highlight its significance in medical research .
特性
分子式 |
C16H15ClFN5 |
|---|---|
分子量 |
331.77 g/mol |
IUPAC名 |
N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |
InChIキー |
DWOQPNHOXLUTJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=CC(=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



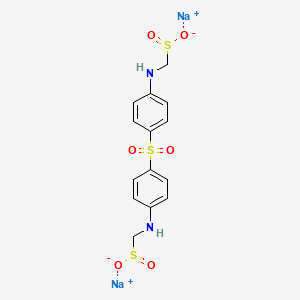
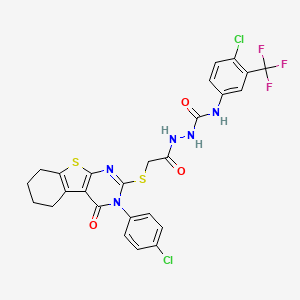
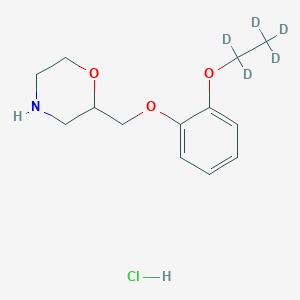
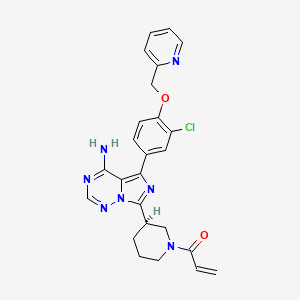
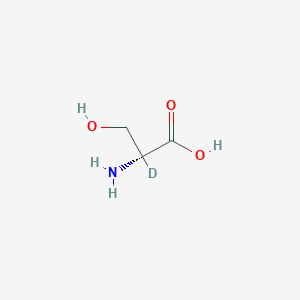
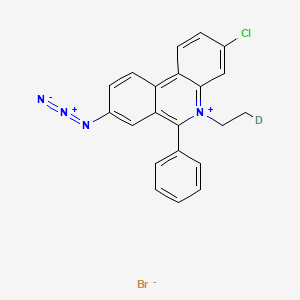
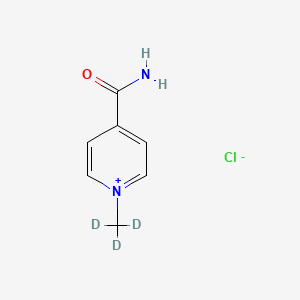
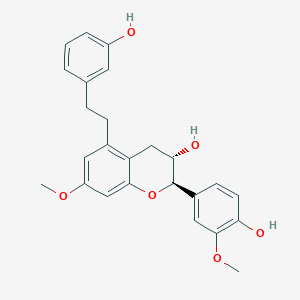
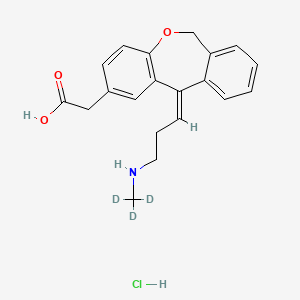
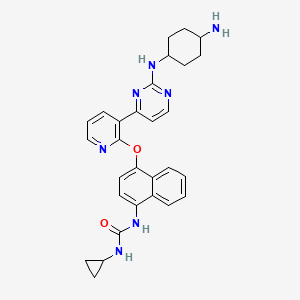
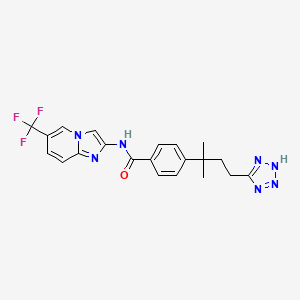
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
